molecular formula C8H7BrClNO2 B3220717 Methyl 3-(bromomethyl)-6-chloropicolinate CAS No. 1201924-34-6

Methyl 3-(bromomethyl)-6-chloropicolinate

Cat. No.: B3220717
CAS No.: 1201924-34-6
M. Wt: 264.50 g/mol
InChI Key: ZFICKJVDIPJFIA-UHFFFAOYSA-N
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Description

Methyl 3-(bromomethyl)-6-chloropicolinate is an organic compound that belongs to the class of picolinates It is characterized by the presence of a bromomethyl group and a chlorine atom attached to a picolinic acid ester

Scientific Research Applications

Methyl 3-(bromomethyl)-6-chloropicolinate has several applications in scientific research:

Safety and Hazards

“Methyl 3-(bromomethyl)benzoate” is considered hazardous. It may cause skin and eye irritation, as well as respiratory irritation . It’s important to handle this compound with care to avoid these potential hazards.

Future Directions

Research on similar compounds like “Methyl 3-(bromomethyl)but-3-enoate” has focused on their use in the allylation of ketones . This research could potentially lead to the development of new heterocyclic compounds .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(bromomethyl)-6-chloropicolinate can be synthesized through a multi-step process. One common method involves the bromination of methyl 6-chloropicolinate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(bromomethyl)-6-chloropicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted picolinates with various functional groups.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of methylated picolinates.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(bromomethyl)benzoate
  • Methyl 3-(bromomethyl)-5-methylpyridine
  • Methyl 3-(bromomethyl)but-3-enoate

Uniqueness

Methyl 3-(bromomethyl)-6-chloropicolinate is unique due to the presence of both a bromomethyl group and a chlorine atom on the picolinic acid ester.

Properties

IUPAC Name

methyl 3-(bromomethyl)-6-chloropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO2/c1-13-8(12)7-5(4-9)2-3-6(10)11-7/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFICKJVDIPJFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)Cl)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401166069
Record name 2-Pyridinecarboxylic acid, 3-(bromomethyl)-6-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401166069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201924-34-6
Record name 2-Pyridinecarboxylic acid, 3-(bromomethyl)-6-chloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1201924-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxylic acid, 3-(bromomethyl)-6-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401166069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 6-chloro-3-methylpyridine-2-carboxylate (3.46 g, 18.6 mmol), NBS (3.32 g, 18.6 mmol) and AIBN (61 mg, 0.37 mmol) were stirred in refluxing CCl4 (40 mL) for 6 hours. The mixture was then cooled to room temperature and purified directly by silica gel chromatography (2-20% EtOAc/hexanes) to give the title compound as a white solid.
Quantity
3.46 g
Type
reactant
Reaction Step One
Name
Quantity
3.32 g
Type
reactant
Reaction Step One
Name
Quantity
61 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-(bromomethyl)-6-chloropicolinate
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